

Cefixime's antibacterial effect on specific pathogens like *Neisseria gonorrhoeae*

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Cefixime's Antibacterial Effect on *Neisseria gonorrhoeae*: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial effect of Cefixime on *Neisseria gonorrhoeae*, the causative agent of gonorrhea. The document summarizes key quantitative data, details experimental protocols for susceptibility testing, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the clinical efficacy, Minimum Inhibitory Concentration (MIC) values, and resistance breakpoints of Cefixime against *Neisseria gonorrhoeae*.

Table 1: Clinical Efficacy of Single-Dose Cefixime for Uncomplicated Gonorrhea

| Dosage | Anatomical Site | Number of Patients (Cured/Total) | Cure Rate (%) | 95% Confidence Interval |
|--------|-----------------|----------------------------------|---------------|-------------------------|
| 400 mg | Urogenital | 824 / 846 | 97 | 96 - 98 |
| 400 mg | Rectal | 107 / 112 | 97 | 84 - 100 |
| 400 mg | Pharyngeal | 202 / 242 | 89 | 76 - 96 |
| 800 mg | Urogenital | 295 / 301 | 98 | 96 - 99 |
| 800 mg | Pharyngeal | 21 / 26 | 81 | 61 - 92 |

Data compiled from a systematic review and meta-analysis of studies published between 1989 and 2015.[\[1\]](#)[\[2\]](#)

Table 2: Cefixime Minimum Inhibitory Concentration (MIC) Distribution for *N. gonorrhoeae*

| MIC (µg/mL) | Percentage of Isolates (%) |
|-------------|----------------------------|
| ≤0.015 | Varies by region and time |
| 0.03 | Varies by region and time |
| 0.06 | Varies by region and time |
| 0.125 | Varies by region and time |
| 0.25 | Varies by region and time |
| 0.5 | Varies by region and time |
| ≥1.0 | Varies by region and time |

Note: The distribution of MICs can vary significantly based on geographical location and the time period of surveillance due to the evolution of antimicrobial resistance.

Table 3: Interpretive Criteria for Cefixime Susceptibility Testing against *N. gonorrhoeae*

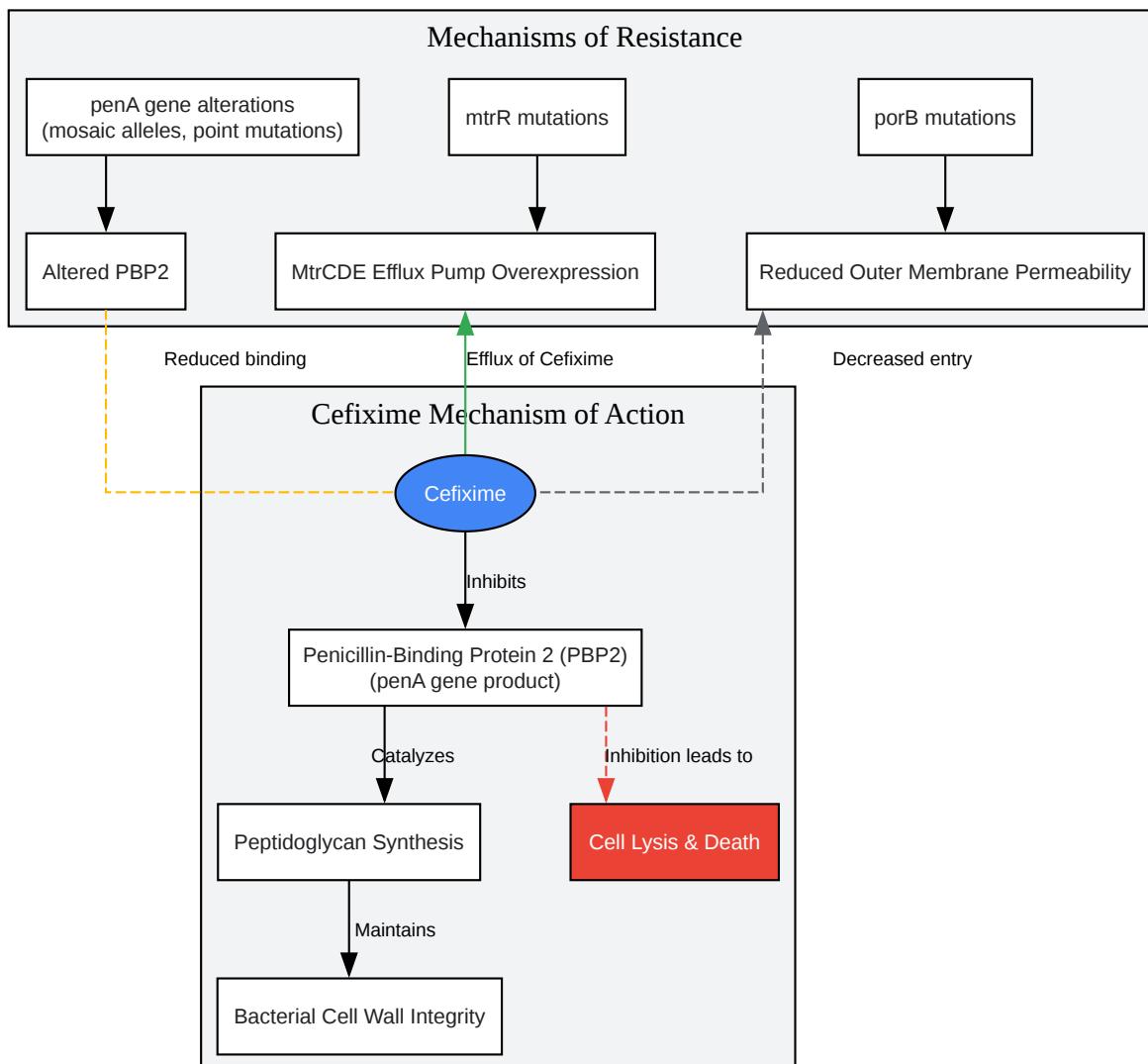
| Issuing Body | Method | Susceptible | Intermediate | Resistant |
|--------------|----------------------------|--------------|--------------|--------------|
| CLSI | Disk Diffusion (5 µg disk) | ≥31 mm | - | - |
| CLSI | Agar Dilution | ≤0.25 µg/mL | - | - |
| EUCAST | Agar Dilution | ≤0.125 µg/mL | - | >0.125 µg/mL |

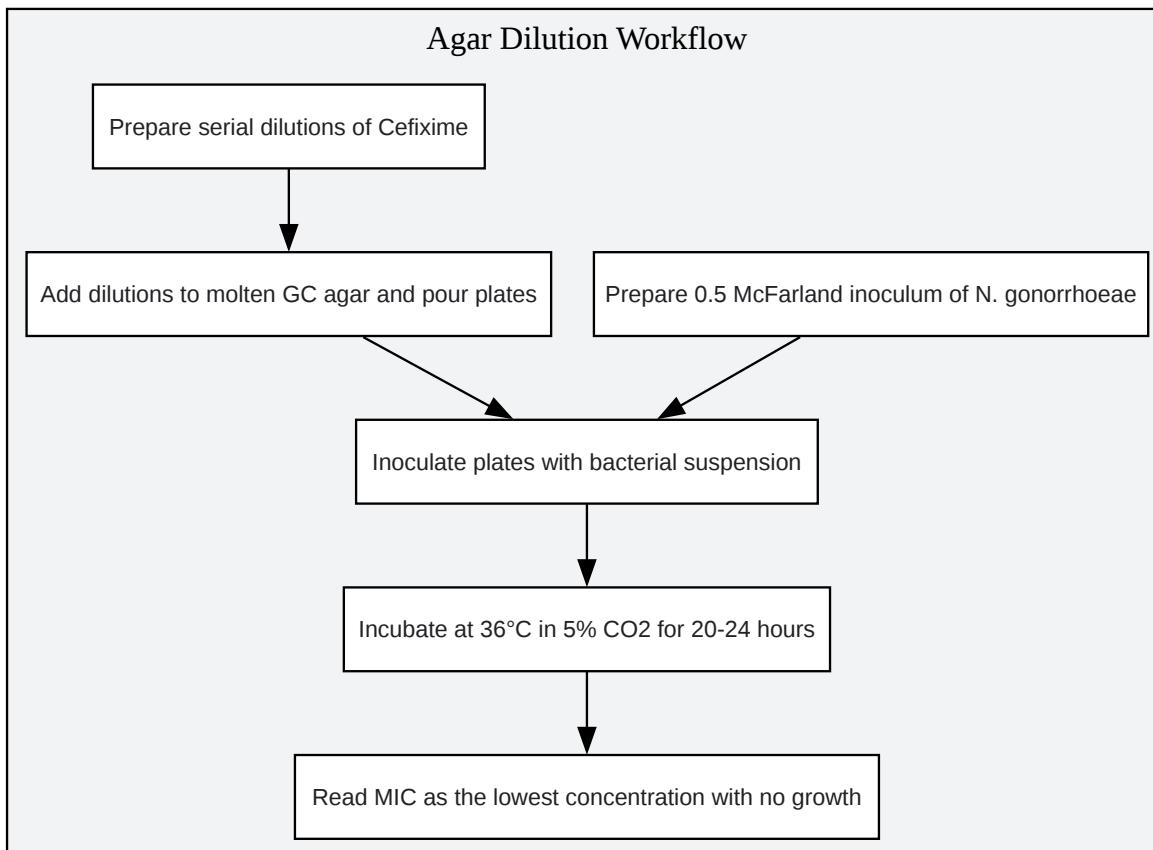
CLSI (Clinical and Laboratory Standards Institute), EUCAST (European Committee on Antimicrobial Susceptibility Testing).[3][4][5]

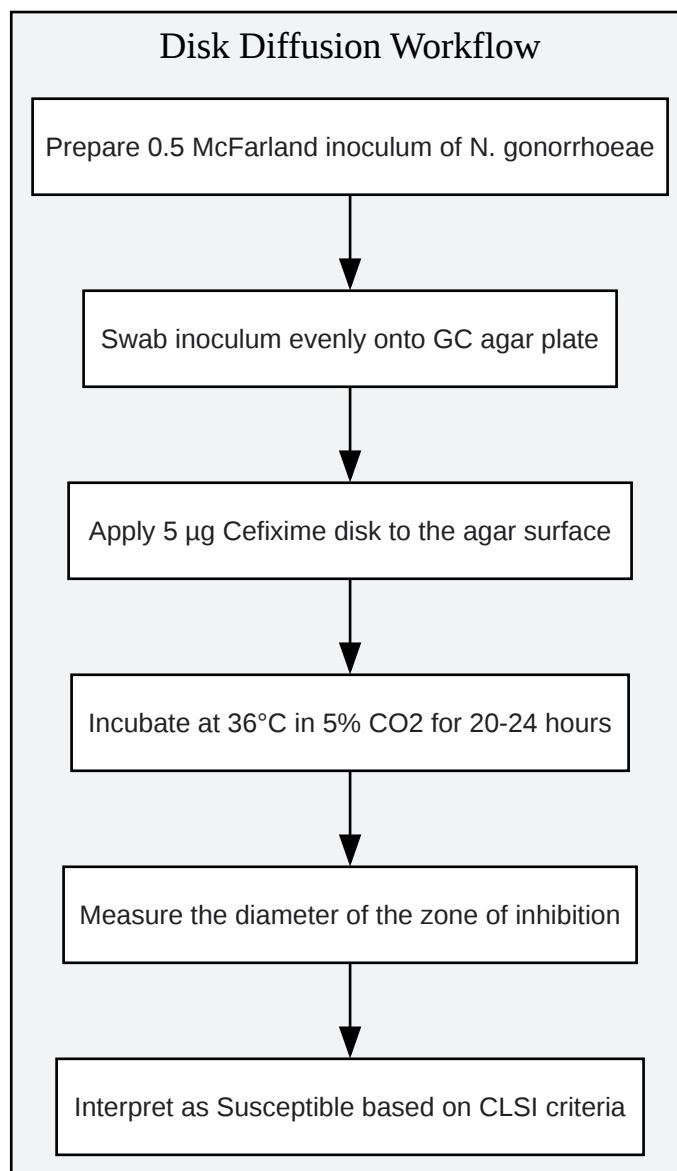
Mechanism of Action and Resistance

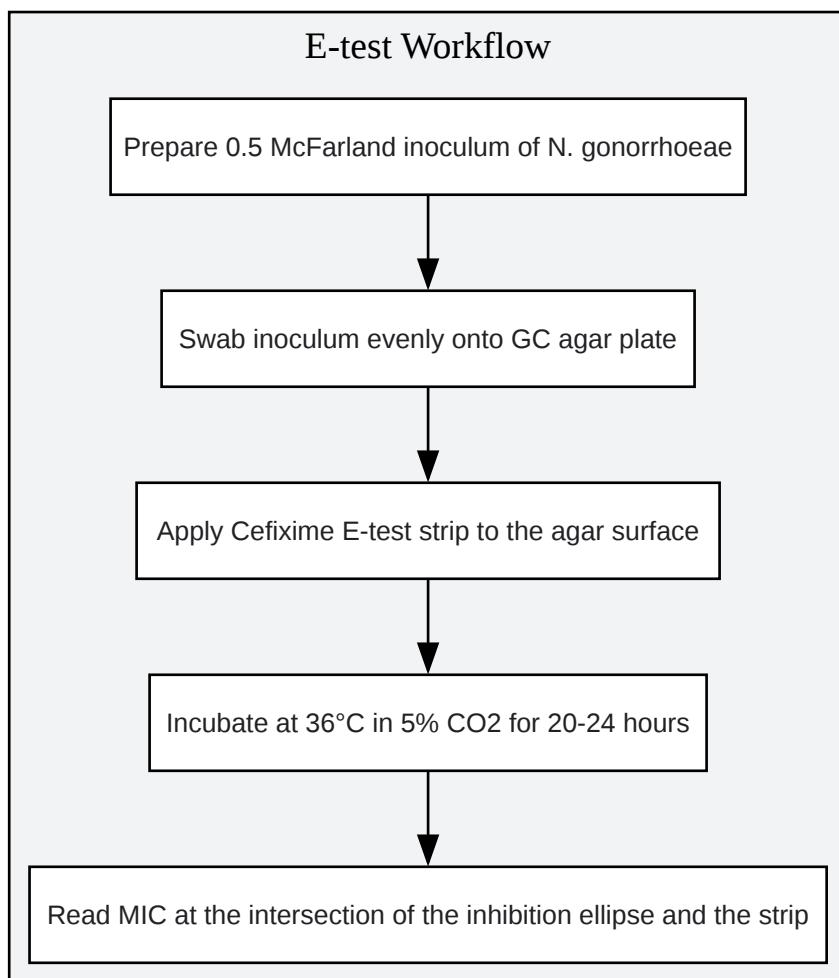
Cefixime, a third-generation cephalosporin, exerts its bactericidal effect by inhibiting cell wall synthesis in *Neisseria gonorrhoeae*. The primary target of Cefixime is the penicillin-binding protein 2 (PBP2), a transpeptidase encoded by the penA gene.[3][6] By binding to PBP2, Cefixime blocks the cross-linking of peptidoglycan chains, which is essential for maintaining the integrity of the bacterial cell wall. This disruption leads to cell lysis and death.

Resistance to Cefixime in *N. gonorrhoeae* is primarily mediated by alterations in the penA gene, which reduce the binding affinity of the antibiotic to PBP2.[7][8] These alterations can arise from point mutations or the acquisition of a mosaic penA allele, which contains DNA sequences from other *Neisseria* species.[3][7] Additionally, other genetic mutations can contribute to reduced susceptibility, including those affecting the MtrCDE efflux pump, which can actively transport Cefixime out of the bacterial cell, and mutations in the porB gene, which can decrease the permeability of the outer membrane to the antibiotic.[7]









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